4'-Fluoro-2'-methylbutyrophenone

Description

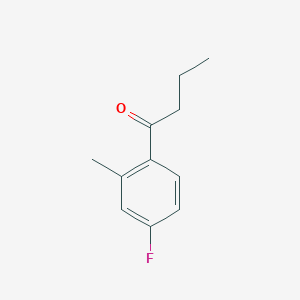

4'-Fluoro-2'-methylbutyrophenone (CAS 898755-96-9) is a synthetic aromatic ketone with the molecular formula C₁₇H₂₃FO₃ and a molecular weight of 294.37 g/mol . Structurally, it features a butyrophenone backbone (a four-carbon chain terminating in a ketone group) substituted with a fluorine atom at the 4' position and a methyl group at the 2' position on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its fluorine substituent enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects and electronic modulation .

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGOBLFBSRCFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluoroacetophenone with 2-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 4’-Fluoro-2’-methylbutyrophenone can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: Formation of 4’-fluoro-2’-methylbenzoic acid.

Reduction: Formation of 4’-fluoro-2’-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Pharmacology

- 4F-MBP has been investigated for its neuroprotective effects. Studies suggest that the compound may interact with specific biological targets, influencing protein structures and activities through hydrogen bonding mechanisms. This interaction could be significant in developing treatments for neurodegenerative diseases.

-

Organic Synthesis

- The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including Friedel-Crafts acylation, which is essential for synthesizing other aromatic compounds.

-

Flavoring Agents

- Due to its sweet, floral aroma, 4F-MBP is utilized in the food industry as a flavoring agent. Its aromatic properties make it suitable for enhancing food products, contributing to its commercial value.

-

Material Science

- Research indicates potential applications of 4F-MBP in material science, particularly in developing polymers and other materials that require specific chemical characteristics. Its stability and reactivity can be harnessed to create innovative materials with desired properties.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of 4F-MBP on neuronal cells subjected to oxidative stress. The results indicated that treatment with 4F-MBP significantly reduced cell death and promoted cell survival compared to control groups. This finding suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized 4F-MBP as a precursor for synthesizing novel compounds with enhanced biological activity. By modifying the structure of 4F-MBP through various chemical reactions, they were able to produce derivatives that exhibited improved efficacy against specific bacterial strains.

Case Study 3: Flavoring Agent Evaluation

In an evaluation of food-grade flavoring agents, 4F-MBP was tested for its sensory properties in a range of food products. The study concluded that it could effectively enhance flavor profiles without compromising food safety, making it a viable option for use in the food industry.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methylbutyrophenone involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can affect the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butyrophenone Derivatives

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

- Molecular Formula : C₁₀H₁₀ClFO

- Substituents : Chlorine at the 4-position, fluorine at the 4'-position.

- Applications : Used in organic synthesis, particularly for introducing halogenated motifs into drug candidates .

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorovalerophenone (CAS 898786-15-7)

- Molecular Formula : C₁₇H₂₃FO₃

- Substituents: Fluorine at the 3'-position, valerophenone backbone (five-carbon chain), and a 1,3-dioxane ring.

- Applications : Similar use as a synthetic intermediate but with distinct steric and electronic profiles due to the dioxane ring and longer carbon chain .

- Key Difference: The valerophenone backbone and dioxane ring enhance solubility in non-polar solvents compared to the butyrophenone structure .

Acetophenone Derivatives with Fluorine Substituents

4'-Fluoro-2'-nitroacetophenone (CAS 1214346-44-7)

- Molecular Formula: C₈H₆FNO₃

- Substituents : Fluorine at the 4'-position, nitro group at the 2'-position.

- Applications : Intermediate in pharmaceuticals and agrochemicals; the nitro group facilitates electrophilic aromatic substitution .

- Key Difference: The nitro group’s strong electron-withdrawing effect increases reactivity in reduction and coupling reactions, unlike the methyl group in 4'-Fluoro-2'-methylbutyrophenone .

4'-Fluoro-2'-hydroxyacetophenone (CAS 1481-27-2)

- Molecular Formula : C₈H₇FO₂

- Substituents : Fluorine at the 4'-position, hydroxyl group at the 2'-position.

- Applications : Used in polar solvent-based syntheses due to its hydroxyl group, which enhances hydrogen-bonding capacity .

- Key Difference: The hydroxyl group increases polarity and solubility in aqueous media, contrasting with the lipophilic methyl group in this compound .

Natural Butyrophenone Analogs

(+)-4'-Methoxy-(2S)-methylbutyrophenone

Comparative Data Table

Structural and Functional Insights

- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability in pharmaceuticals, whereas chlorine increases molecular weight and alters reactivity .

- Methyl vs. Hydroxyl/Nitro Groups : Methyl groups improve lipophilicity and membrane permeability, while hydroxyl and nitro groups enhance solubility and reactivity, respectively .

- Backbone Variations: Butyrophenones (C4 chain) balance lipophilicity and synthetic flexibility, whereas valerophenones (C5 chain) and acetophenones (C2 chain) offer distinct steric and electronic profiles .

Biological Activity

4'-Fluoro-2'-methylbutyrophenone is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenone structure with a fluorine atom at the para position and a methyl group at the ortho position relative to the carbonyl group. This structural configuration influences its reactivity and interactions with biological targets.

The biological activity of this compound primarily stems from its interaction with various biological molecules. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target receptors. Studies indicate that compounds with similar structures may exhibit interactions with neurotransmitter receptors, particularly dopamine receptors, which are crucial in regulating mood and behavior.

Biological Activities

- Antipsychotic Potential : Research has indicated that compounds structurally related to this compound may possess antipsychotic properties by modulating dopamine receptor activity. This suggests potential applications in treating psychiatric disorders such as schizophrenia.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound could also exhibit such activities. The exact mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in managing conditions like diabetes by modulating insulin signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Antipsychotic Effects

A study evaluated the effects of this compound analogs on dopamine receptor modulation in animal models. The results indicated a significant reduction in hyperactivity, suggesting antipsychotic potential. The compound's affinity for D2 dopamine receptors was notably higher than that of standard antipsychotic drugs, indicating a promising avenue for further research.

Case Study: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects, particularly at higher concentrations, suggesting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.